molecular formula C17H24N2O2 B175576 (1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate CAS No. 132666-68-3

(1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B175576
CAS No.: 132666-68-3
M. Wt: 288.4 g/mol
InChI Key: MSIWYWFJAALCQM-UHFFFAOYSA-N
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Description

(1S,4S)-tert-Butyl 5-Benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS 132666-68-3 ) is a chiral, bicyclic diaza scaffold of significant importance in advanced pharmaceutical research and development. With a molecular formula of C17H24N2O2 and a molecular weight of 288.39 g/mol, this compound serves as a versatile and rigid building block for constructing biologically active molecules . Its core structure, the 2,5-diazabicyclo[2.2.1]heptane, is a conformationally restricted rigid piperazine homolog that is extensively used in medicinal chemistry to create potent drug candidates, particularly in the field of antitumor agents . This stereochemically defined intermediate is expertly designed for the synthesis of complex molecules, leveraging its defined (1S,4S) configuration to influence the three-dimensional geometry and binding characteristics of the final target compound. Researchers value this building block for its application in multicomponent reactions, which allow for rapid chemical modifications and the achievement of molecular diversity in compound libraries . The tert-butoxycarbonyl (Boc) protecting group ensures stability during synthesis while allowing for facile deprotection under mild acidic conditions to generate the secondary amine for further functionalization. This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is recommended to store the container tightly closed in a dry, cool, and well-ventilated place, under inert gas and refrigeration due to its air and heat sensitivity .

Properties

IUPAC Name

tert-butyl (1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-17(2,3)21-16(20)19-12-14-9-15(19)11-18(14)10-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIWYWFJAALCQM-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CN2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1CN2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the epimerization-lactamization cascade of functionalized 4-aminoproline methyl esters under basic conditions, followed by intramolecular aminolysis to form the bridged lactam intermediates .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of more efficient catalysts and reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the diazabicycloheptane core.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Scientific Research Applications

Antidepressant Properties

Research indicates that diazabicyclo compounds can exhibit antidepressant-like effects. Studies have shown that derivatives of diazabicyclo compounds, including (1S,4S)-tert-butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate, may interact with neurotransmitter systems that are pivotal in mood regulation, particularly serotonin and norepinephrine pathways. This interaction suggests potential applications in developing new antidepressant therapies.

Neurological Research

The compound's structural properties make it a candidate for exploring neuroprotective effects. Its ability to modulate neurotransmitter activity can be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Ongoing research is focusing on how such compounds can improve cognitive function and provide neuroprotection.

Synthetic Intermediate

This compound serves as a valuable intermediate in organic synthesis, particularly in the synthesis of more complex organic molecules. Its unique bicyclic structure allows for various functional group modifications, making it useful in synthesizing pharmaceuticals and agrochemicals.

Chiral Synthesis

Due to its chiral centers, this compound is instrumental in asymmetric synthesis processes. It can be utilized to produce other chiral compounds with high enantiomeric purity, which is crucial in the pharmaceutical industry where the efficacy of drugs often depends on their stereochemistry.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry highlighted the antidepressant-like effects of similar diazabicyclo compounds in animal models. The findings suggested that these compounds could serve as scaffolds for developing new antidepressants with fewer side effects compared to existing medications.

Case Study 2: Neuroprotective Effects

Research conducted by Smith et al. (2023) demonstrated that certain derivatives of diazabicyclo compounds exhibited neuroprotective properties against oxidative stress in neuronal cell cultures. This opens avenues for further exploration into their therapeutic potential for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. As an organocatalyst, it facilitates the formation of chiral products by stabilizing transition states and intermediates through non-covalent interactions. The diazabicycloheptane core plays a crucial role in this process by providing a rigid and well-defined framework that enhances the selectivity and efficiency of the catalytic reactions .

Comparison with Similar Compounds

Substituent Variations on the Bicyclo[2.2.1]heptane Core

Modifications to the benzyl or Boc groups significantly alter physicochemical and functional properties:

Compound Name Substituents Bicyclic System CAS Number Key Differences Applications Reference
(1S,4S)-tert-Butyl 5-(4-methoxybenzyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate 4-Methoxybenzyl [2.2.1]heptane N/A Electron-donating methoxy group enhances solubility but reduces metabolic stability. Synthesis of cyclopropane-fused diazepanones
(1S,4S)-tert-Butyl 5-(4-fluorobenzyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate 4-Fluorobenzyl [2.2.1]heptane N/A Fluorine increases lipophilicity and oxidative stability. Antibacterial intermediates
(1S,4S)-tert-Butyl 5-(3-bromophenyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate 3-Bromophenyl [2.2.1]heptane N/A Bromine enables cross-coupling reactions for further functionalization. Catalytic precursors
(1S,4S)-tert-Butyl 5-methyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate Methyl [2.2.1]heptane N/A Smaller substituent reduces steric hindrance, enhancing catalytic activity. Organocatalysis

Key Observations :

  • Electron-withdrawing groups (e.g., fluorine, bromine) improve stability and reactivity in cross-coupling reactions .
  • Benzyl vs. smaller alkyl groups : Bulkier substituents (e.g., benzyl) hinder molecular flexibility but improve binding specificity in biological targets .

Enantiomeric and Diastereomeric Variants

The stereochemical configuration profoundly impacts biological and catalytic activity:

Compound Name Configuration CAS Number Similarity Score Key Differences Applications Reference
(1R,4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (1R,4R) 149771-44-8 1.00 Enantiomeric pair; opposite optical rotation. Comparative studies in asymmetric catalysis
(1S,4S)-tert-Butyl 3-hydroxy-5-methyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (1S,4S,3R) N/A 0.98 Hydroxyl group enables hydrogen bonding; used in chiral resolution. Enantioselective synthesis

Key Observations :

  • Enantiomers exhibit identical physical properties but divergent interactions in chiral environments (e.g., enzyme binding) .
  • Hydroxy-substituted derivatives show enhanced catalytic efficiency in asymmetric reductions due to hydrogen-bonding capabilities .

Bicyclic Ring Modifications

Expanding or contracting the bicyclic framework alters molecular rigidity and functional diversity:

Compound Name Bicyclic System CAS Number Key Differences Applications Reference
tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.2]octane-2-carboxylate [2.2.2]octane N/A Larger ring increases conformational flexibility. Drug discovery (broader binding site compatibility)
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate [3.2.1]octane 1277168-52-1 Additional nitrogen enhances coordination with metal catalysts. Transition-metal catalysis

Key Observations :

  • Bicyclo[2.2.2]octane derivatives exhibit greater flexibility, enabling adaptation to diverse binding pockets .
  • Additional nitrogen atoms in [3.2.1]octane systems improve metal-binding capacity for catalytic applications .

Biological Activity

(1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate, with the CAS number 132666-68-3, is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C17H24N2O2
  • Molecular Weight : 288.39 g/mol
  • Purity : ≥97% .

The compound is part of a class known for its ability to interact with biological systems, particularly in the modulation of cellular processes related to cancer proliferation and apoptosis. The structure allows it to potentially bind to specific receptors or enzymes involved in these pathways.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: Synthesis and Evaluation

A notable study synthesized several derivatives of this compound and evaluated their biological activity against three cancer cell lines: cervical (CaSki), breast (MDA-MB-231), and lung (SK-Lu-1) cancers. The findings are summarized in Table 1.

CompoundCell LineIC50 (µg/mL)
9eCaSki28
9eMDA-MB-23118
9eSK-Lu-120

The compound 9e showed moderate antiproliferative activity across all tested cell lines, indicating its potential as a therapeutic agent .

Apoptosis Induction

In addition to its antiproliferative effects, compound 9e was observed to induce apoptosis in tumor cells through a caspase-dependent pathway without causing significant necrosis in human lymphocytes. This selectivity is crucial for developing safer cancer therapies that minimize damage to healthy cells .

ADME Profiling

The Absorption, Distribution, Metabolism, and Excretion (ADME) profiling of compound 9e suggests favorable pharmacokinetic properties that support its potential development as a drug candidate. In silico predictions indicated good absorption and metabolic stability .

Q & A

Q. Key factors affecting purity :

  • Solvent selection (e.g., diisopropyl ether for crystallization).
  • Temperature control during reduction steps to prevent side reactions.
  • Use of chiral auxiliaries or catalysts to maintain enantiomeric excess.

Advanced: How can researchers resolve discrepancies in melting points or decomposition temperatures observed during the synthesis of derivatives?

Answer:
Discrepancies in thermal properties (e.g., compound 5a decomposes at 260°C vs. literature reports) often arise from:

  • Crystallization solvents : Diisopropyl ether vs. alternative solvents may yield polymorphs with different thermal stability .
  • Steric and electronic effects : Substituents like trifluoromethyl groups (e.g., 3b ) alter intermolecular interactions, impacting decomposition pathways.
  • Analytical validation : Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to confirm thermal profiles. Cross-reference with NMR and mass spectrometry to rule out impurities .

Q. Methodological recommendations :

  • Reproduce literature procedures with strict control of solvent purity and drying conditions.
  • Characterize intermediates at each step to isolate confounding variables.

Basic: What analytical techniques are essential for confirming the stereochemistry and structural integrity of this compound?

Answer:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR are critical for verifying chiral centers and substituent positions. For example, reports δH and νmax values for hydroxylated derivatives .
  • Infrared (IR) spectroscopy : Confirms functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the Boc group) .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns (e.g., molecular ion peaks for 3b at m/z 567.2) .
  • X-ray crystallography : Resolves absolute configuration, as referenced in for asymmetric catalysis studies .

Advanced: What role does the tert-butoxycarbonyl (Boc) group play in stabilizing the compound during organocatalytic applications?

Answer:
The Boc group:

  • Enhances solubility : Its hydrophobic tert-butyl moiety improves solubility in non-polar solvents, facilitating catalytic reactions in asymmetric organocatalysis .
  • Protects the amine : Prevents undesired side reactions (e.g., protonation or oxidation) during catalytic cycles.
  • Enables controlled deprotection : Acidic conditions (e.g., HCl/MeOH) selectively remove the Boc group, regenerating the active diamine catalyst .

Case study : cites derivatives of this compound as chiral catalysts in asymmetric aldol reactions, achieving >90% enantiomeric excess (ee) due to Boc-mediated steric shielding .

Advanced: How do electron-withdrawing substituents (e.g., trifluoromethyl) influence the compound’s reactivity in asymmetric synthesis?

Answer:

  • Electronic effects : Trifluoromethyl groups increase electrophilicity at adjacent carbons, accelerating nucleophilic additions. For example, shows that 3b and 5b derivatives exhibit enhanced reactivity in ketone alkylation reactions .
  • Steric hindrance : Bulky substituents can restrict transition-state conformations, improving stereoselectivity.
  • Thermodynamic stability : Fluorinated derivatives (e.g., 3b ) show higher thermal stability (decomposition >250°C) compared to non-fluorinated analogs, enabling high-temperature reactions .

Table 1 : Comparison of substituent effects on reactivity and stability

DerivativeSubstituentMelting Point (°C)Key Reactivity
3a Diphenylmethyl204–206Moderate electrophilicity
3b Bis(trifluoromethyl)>250 (dec.)High electrophilicity, thermal stability

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

  • Chiral building block : Used to synthesize β-turn mimetics and peptidomimetics due to its rigid bicyclic framework .
  • Enzyme inhibition : Derivatives show potential as inhibitors of kinases and proteases, as noted in ’s references to biological activity studies .
  • Ligand design : The diazabicycloheptane core coordinates metal ions in catalytic systems, enabling asymmetric hydrogenation .

Advanced: How can researchers optimize reaction yields when synthesizing stereoisomers of this compound?

Answer:

  • Stereoselective catalysis : Use chiral auxiliaries or catalysts (e.g., Ru-BINAP complexes) during cyclization steps, as demonstrated in ’s improved synthesis .
  • Chromatographic resolution : Employ chiral stationary phases (e.g., cellulose-based columns) for high-purity separation of diastereomers .
  • Solvent engineering : Polar aprotic solvents (e.g., DMF) favor specific transition states, enhancing stereochemical outcomes .

Example : achieved 93% yield for a key intermediate using TsCl/DMAP in CH₂Cl₂, highlighting the importance of reagent choice in stereocontrol .

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